Obeticholic acid I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

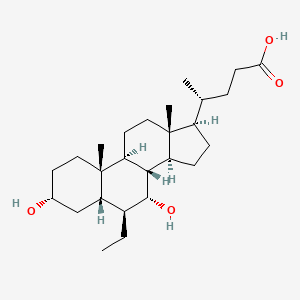

(4R)-4-[(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERDUOLZKYMJM-XHCXGMTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915038-27-6 |

Source

|

| Record name | (3alpha,5beta,6beta,7alpha)-6-Ethyl-3,7-dihydroxycholan-24-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3.ALPHA.,5.BETA.,6.BETA.,7.ALPHA.)-6-ETHYL-3,7-DIHYDROXYCHOLAN-24-OIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ4XQ0OBZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Obeticholic Acid: From Rational Design to a First-in-Class Farnesoid X Receptor Agonist

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action

Abstract

Obeticholic acid (OCA), a potent, first-in-class farnesoid X receptor (FXR) agonist, represents a landmark achievement in the therapeutic modulation of bile acid signaling pathways. Developed as a semi-synthetic analogue of the primary human bile acid chenodeoxycholic acid (CDCA), OCA has emerged as a critical therapy for chronic liver diseases, most notably Primary Biliary Cholangitis (PBC). This guide provides a comprehensive technical overview of the journey of obeticholic acid, from the fundamental scientific discoveries that paved the way for its rational design to the intricate chemical synthesis processes required for its production. We will delve into the causality behind its discovery, detail the stereoselective synthetic methodologies, and elucidate its mechanism of action through the FXR signaling cascade.

The Genesis of a Therapeutic Target: Bile Acids and the Farnesoid X Receptor (FXR)

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver.[1] Beyond their classical role in dietary fat emulsification, they are now recognized as crucial signaling molecules that regulate a complex network of metabolic pathways, including their own synthesis, transport, and detoxification.[2][3] This regulatory function is primarily mediated by the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestines.[4][5]

In 1999, a pivotal discovery identified the primary bile acid chenodeoxycholic acid (CDCA) as the most potent endogenous ligand for FXR.[5][6] This de-orphanization of FXR unveiled it as a direct sensor of intracellular bile acid concentrations. Activation of FXR initiates a transcriptional cascade that protects the liver from bile acid overload (cholestasis) by:

-

Suppressing Bile Acid Synthesis: FXR activation in the intestine induces the release of Fibroblast Growth Factor 19 (FGF19).[4][6] FGF19 travels to the liver and binds to its receptor (FGFR4), which in turn represses the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[2][4]

-

Promoting Bile Acid Efflux: In hepatocytes, activated FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for secreting bile acids into the bile canaliculi.[4]

This intricate feedback loop positioned FXR as a highly attractive therapeutic target for cholestatic liver diseases, where impaired bile flow leads to toxic bile acid accumulation and progressive liver damage.[7]

Discovery of Obeticholic Acid: A Triumph of Medicinal Chemistry

The therapeutic potential of CDCA itself was limited by its modest potency and rapid metabolism. The breakthrough came from a dedicated research program led by Roberto Pellicciari and his group at the University of Perugia, which began in the 1980s.[8] Their work, published in 2002, described the rational design of a series of alkylated bile acid analogues aimed at enhancing FXR agonism.[8][9]

The central hypothesis was that strategic modification of the CDCA scaffold could improve its fit within the FXR ligand-binding pocket, thereby increasing potency and stability. The team explored modifications at various positions, but the most profound effect was observed with alkylation at the C-6 position of the steroid nucleus.[10] A systematic evaluation of different alkyl groups revealed that the introduction of a 6α-ethyl group resulted in a molecule, 6α-ethyl-chenodeoxycholic acid, with dramatically enhanced potency.[6][10] This compound, later named obeticholic acid (OCA), was found to be approximately 100 times more potent than its parent compound, CDCA, as an FXR agonist.[9][10] The ethyl group at the 6α position is thought to provide additional hydrophobic interactions within the receptor's binding site, leading to a more stable and active conformation. This discovery marked the birth of the first clinically viable, potent, and selective FXR agonist.[8]

Mechanism of Action of Obeticholic Acid

As a potent FXR agonist, OCA mimics and amplifies the natural physiological functions of bile acids in a more robust manner.[11][12] Its therapeutic effects in cholestatic conditions like PBC stem directly from its ability to activate FXR in both the intestine and the liver.[4][13]

Caption: FXR Signaling Pathway Activated by Obeticholic Acid.

Chemical Synthesis of Obeticholic Acid

The synthesis of obeticholic acid is a significant challenge due to the complex, stereochemically rich steroid core of bile acids. The primary goal is the stereoselective introduction of an ethyl group at the 6α position, starting from a readily available bile acid precursor. Several synthetic routes have been developed and patented, often starting from either chenodeoxycholic acid (CDCA) or 7-keto lithocholic acid (KLCA).[14][15]

A common and efficient strategy involves the conversion of the 7α-hydroxyl group of a CDCA derivative into a ketone, which allows for the formation of an enolate intermediate. This enolate can then react with an electrophilic ethyl source to introduce the desired alkyl group. Stereocontrol is critical, as the reaction must favor the formation of the 6α-ethyl isomer over the 6β-epimer.

Representative Synthetic Protocol from Chenodeoxycholic Acid

The following protocol outlines a well-established, multi-step synthesis that highlights the key chemical transformations required to produce obeticholic acid.[15]

Step 1: Methyl Ester Protection

-

Objective: To protect the C-24 carboxylic acid as a methyl ester to prevent its interference in subsequent reactions.

-

Methodology:

-

Suspend chenodeoxycholic acid (CDCA) in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction, neutralize the acid, and remove the methanol under reduced pressure.

-

Extract the methyl chenodeoxycholate product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield the crude product, which is often used directly in the next step.

-

Step 2: Selective Oxidation of the 7α-Hydroxyl Group

-

Objective: To selectively oxidize the 7α-hydroxyl group to a ketone, leaving the 3α-hydroxyl group intact. This is a crucial step for regioselectivity.

-

Methodology:

-

Dissolve the methyl chenodeoxycholate in a suitable solvent like dichloromethane.

-

Add a selective oxidizing agent, such as pyridinium chlorochromate (PCC), under anhydrous conditions.[15]

-

Stir the reaction at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

-

Concentrate the filtrate to yield the crude methyl 3α-hydroxy-7-keto-5β-cholan-24-oate.

-

Step 3: Protection of the 3α-Hydroxyl Group

-

Objective: To protect the remaining hydroxyl group to prevent it from reacting in the subsequent alkylation step.

-

Methodology:

-

Dissolve the keto-ester from Step 2 in a solvent such as dichloromethane.

-

Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl)) and an amine base (e.g., imidazole).

-

Stir at room temperature until protection is complete.

-

Work up the reaction by washing with aqueous solutions and concentrate to obtain the protected intermediate.

-

Step 4: Stereoselective 6α-Ethylation

-

Objective: The core step of the synthesis: to introduce the ethyl group at the 6α position. This is typically achieved via enolate formation followed by alkylation.

-

Methodology:

-

Dissolve the protected keto-ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the thermodynamically favored enolate.

-

Add an additive like hexamethylphosphoramide (HMPA) which can improve the stereoselectivity of the alkylation.[15]

-

Introduce the electrophile, ethyl iodide (EtI), and allow the reaction to slowly warm to room temperature. The approach of the electrophile is sterically hindered from the β-face by the axial methyl groups of the steroid, leading to preferential attack from the α-face and formation of the desired 6α-ethyl product.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an extractive workup.

-

Step 5: Deprotection and Reduction

-

Objective: To remove the silyl protecting group and reduce the 7-keto group back to a 7α-hydroxyl group.

-

Methodology:

-

Deprotection: Dissolve the alkylated product in THF and treat with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to cleave the silyl ether.

-

Reduction: After deprotection, reduce the 7-keto group using a stereoselective reducing agent like sodium borohydride (NaBH₄) or L-Selectride. The choice of reagent is critical to re-establish the natural 7α-hydroxyl stereochemistry.

-

Isolate the resulting methyl 6α-ethylchenodeoxycholate.

-

Step 6: Saponification and Purification

-

Objective: To hydrolyze the methyl ester to the final carboxylic acid and purify the product.

-

Methodology:

-

Dissolve the ester in a mixture of methanol and water.

-

Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heat the mixture to reflux.

-

After the hydrolysis is complete, cool the solution and acidify with a strong acid (e.g., HCl) to precipitate the crude obeticholic acid.

-

Collect the solid by filtration and purify by crystallization from a suitable solvent system, such as ethyl acetate or isopropyl acetate, to yield highly pure obeticholic acid.[7]

-

Synthesis Pathway and Data Summary

Caption: Key Stages in the Synthesis of Obeticholic Acid from CDCA.

| Step | Transformation | Key Reagents | Typical Yield | Purity Target |

| 1 | Carboxylic Acid Esterification | Methanol, H₂SO₄ | >95% | >98% |

| 2 | Selective 7α-OH Oxidation | Pyridinium chlorochromate (PCC) | 85-90% | >97% |

| 3 | 3α-OH Protection | TBDMSCl, Imidazole | >95% | >98% |

| 4 | 6α-Ethylation | LDA, HMPA, Ethyl Iodide | 70-80% | >90% (α:β ratio) |

| 5 | Deprotection & Reduction | TBAF, NaBH₄ | 80-85% | >98% |

| 6 | Ester Saponification | NaOH or KOH | >90% | >99.5% (after crystallization) |

Pharmacological Validation: FXR Activation Assays

The biological activity of newly synthesized OCA and its analogues must be rigorously validated. The primary method for quantifying FXR agonism is through cell-based reporter gene assays.

Experimental Protocol: FXR Reporter Gene Assay

-

Objective: To determine the potency (EC₅₀) of obeticholic acid in activating the farnesoid X receptor in a cellular context.

-

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T or HepG2) that is readily transfectable.

-

Transient Transfection: Co-transfect the cells with three plasmids:

-

An expression vector containing the full-length human FXR gene.

-

An expression vector for Retinoid X Receptor (RXR), the heterodimeric partner of FXR.

-

A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a reporter gene, such as firefly luciferase.

-

A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of obeticholic acid (or a vehicle control, e.g., DMSO). A known agonist like CDCA is typically run in parallel as a positive control.

-

Incubation: Incubate the cells with the compound for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value, which is the concentration of OCA that produces 50% of the maximal response.

-

Conclusion

The development of obeticholic acid is a prime example of successful rational drug design, built upon a deep understanding of the molecular physiology of bile acid signaling. The journey from identifying CDCA as an endogenous FXR ligand to the creation of a potent, selective, and clinically effective agonist demonstrates the power of medicinal chemistry to refine and enhance the properties of a natural lead compound. The complex, stereoselective synthesis required to produce OCA further highlights the advanced capabilities of modern organic chemistry. As the first FXR agonist approved for human use, obeticholic acid has not only provided a vital new treatment for patients with PBC but has also paved the way for the development of a new class of therapeutics targeting metabolic and fibrotic liver diseases.[4][16]

References

-

Ali, A., & Carey, E. J. (2017). Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis. Hepatology Communications, 1(6), 498–507. [Link]

-

Keshvani, C., Kopel, J., & Goyal, H. (2022). Obeticholic Acid—A Pharmacological and Clinical Review. Medicina, 58(11), 1581. [Link]

-

Lee, S. M., Jun, D. W., Yoon, E. L., et al. (2023). Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease. Metabolism, 147, 155667. [Link]

- Pellicciari, R., et al. (2018). Preparation and uses of obeticholic acid.

-

Wikipedia contributors. (2023). Obeticholic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Pellicciari, R., Cerra, B., & Gioiello, A. (2018). The Discovery of Obeticholic Acid (Ocaliva™): First‐in‐Class FXR Agonist. In Comprehensive Medicinal Chemistry III (pp. 53-69). Elsevier. [Link]

-

Di Mauro, G., & Fiorucci, S. (2024). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

Krupa, K. N., Nguyen, H., & Parmar, M. (2023). Obeticholic Acid. In StatPearls. StatPearls Publishing. [Link]

- Dipharma Francis S.r.l. (2018). PROCESS FOR PURIFYING OBETICHOLIC ACID.

-

The Pharmaceutical Journal. (2016). Obeticholic acid gets US approval for rare liver disease. The Pharmaceutical Journal. [Link]

-

Chiang, J. Y. L. (2009). Bile acid metabolism and signaling. Comprehensive Physiology, 3(3), 1191–1212. [Link]

-

Pellicciari, R., Fiorucci, S., Camaioni, E., et al. (2002). 6α-Ethyl-Chenodeoxycholic Acid (6-ECDCA), a Potent and Selective FXR Agonist Endowed with Anticholestatic Activity. Journal of Medicinal Chemistry, 45(17), 3569–3572. [Link]

-

Yu, D., Mattern, D. L., & Forman, B. M. (2012). An improved synthesis of 6α-ethylchenodeoxycholic acid (6ECDCA), a potent and selective agonist for the Farnesoid X Receptor (FXR). Steroids, 77(12), 1259–1263. [Link]

-

Fiorucci, S., & Distrutti, E. (2015). Bile Acid-Activated Receptors, Intestinal Microbiota, and the Treatment of Metabolic Disorders. Trends in Molecular Medicine, 21(11), 702–714. [Link]

-

Arab, J. P., Karpen, S. J., Dawson, P. A., Arrese, M., & Trauner, M. (2017). Bile acids and total parenteral nutrition-associated cholestasis and intestinal failure in pediatric patients. Gastroenterology, 152(6), 1236–1249. [Link]

-

Intercept Pharmaceuticals. (2016). Ocaliva (obeticholic acid) prescribing information. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Obeticholic acid - Wikipedia [en.wikipedia.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Obeticholic Acid [flipper.diff.org]

- 12. Clinical Review Report: Obeticholic Acid (Ocaliva): (Intercept Pharmaceuticals Canada, Inc.) [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 14. US10047117B2 - Preparation and uses of obeticholic acid - Google Patents [patents.google.com]

- 15. An improved synthesis of 6α-ethylchenodeoxycholic acid (6ECDCA), a potent and selective agonist for the Farnesoid X Receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Obeticholic Acid—A Pharmacological and Clinical Review | MDPI [mdpi.com]

An In-depth Technical Guide to Obeticholic Acid: From Chemical Structure to Clinical Application

Abstract

Obeticholic acid (OCA) represents a significant advancement in the treatment of chronic liver diseases, most notably Primary Biliary Cholangitis (PBC). As a semi-synthetic bile acid analogue, its therapeutic efficacy is rooted in its potent and selective agonism of the farnesoid X receptor (FXR), a master regulator of bile acid, lipid, and glucose metabolism.[1][2] This guide provides a comprehensive technical overview of obeticholic acid, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical structure and properties, explore its synthesis and mechanism of action, detail its pharmacokinetic profile, present robust analytical methodologies, and summarize key clinical efficacy and safety data.

Chemical Identity and Physicochemical Properties

Obeticholic acid is a derivative of the primary human bile acid chenodeoxycholic acid (CDCA), distinguished by the presence of an ethyl group at the 6-alpha position.[3][4] This modification significantly enhances its potency as an FXR agonist, making it over 100 times more potent than its natural counterpart, CDCA.[5]

Chemical Structure:

The stereochemistry of OCA, with its 11 defined stereocenters, is critical to its specific interaction with the FXR binding pocket.[6]

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Appearance | White solid | [2] |

| Melting Point | 108–110 °C | [2][3] |

| Solubility | Soluble in DMSO (up to 35 mg/ml), Ethanol (up to 25 mg/ml) | [2] |

| pKa | 4.76 (Predicted) | [2] |

| Optical Activity | [α]/D +4 to +6° (c=1.0 in methanol) | [2] |

Synthesis and Manufacturing Insights

Obeticholic acid is a semi-synthetic molecule, meaning it is produced by chemically modifying a naturally occurring starting material.[1] The common industrial synthesis starts from 3α-hydroxy-7-keto-5β-cholan-24-oic acid, a derivative of cholic acid.

The rationale behind a semi-synthetic approach is twofold: it leverages the complex, stereochemically defined steroid backbone of natural bile acids, which would be exceedingly difficult and costly to construct de novo, while allowing for a targeted modification (the 6α-ethyl group) that confers the desired pharmacological potency.

Key Synthesis Steps: A representative synthesis pathway involves several key transformations:

-

Protection: The 3α-hydroxyl and 24-carboxylic acid groups of the starting material are protected to prevent unwanted side reactions. This is a critical step to ensure regioselectivity in the subsequent reactions.

-

Enol Ether Formation: The 7-keto group is converted into a silyl enol ether. This transformation activates the C6 position for the introduction of the ethyl group.

-

Aldol Condensation: A boron-mediated aldol condensation with acetaldehyde introduces the ethylidene group at the C6 position.

-

Reduction & Epimerization: The resulting double bond is hydrogenated, and the newly introduced ethyl group is epimerized to the desired and more stable 6α-configuration.

-

Ketone Reduction: The 7-keto group is reduced back to a 7α-hydroxyl group using a reducing agent like sodium borohydride.

-

Deprotection: The protecting groups on the 3α-hydroxyl and 24-carboxylic acid are removed to yield the final obeticholic acid product.[2]

Process Control Causality: Throughout this process, stringent control over reaction conditions (temperature, reagents, solvents) is paramount. For instance, the choice of reducing agent in step 5 is crucial to ensure the correct stereochemistry of the 7α-hydroxyl group, which is essential for biological activity. Impurity profiling, typically using HPLC and LC-MS, is performed at each stage to ensure the final active pharmaceutical ingredient (API) meets regulatory purity standards.

Illustrative Synthesis Workflow:

Caption: High-level workflow for the semi-synthesis of Obeticholic Acid.

Mechanism of Action: A Deep Dive into FXR Agonism

The therapeutic effects of OCA are mediated through its potent and selective activation of the Farnesoid X Receptor (FXR).[7] FXR is a nuclear receptor highly expressed in tissues central to bile acid and metabolic homeostasis, namely the liver and intestines.[1][8]

The FXR Signaling Cascade: In its natural state, FXR acts as an endogenous sensor for bile acids.[9] When bile acid levels rise, they bind to and activate FXR, initiating a negative feedback loop to protect the liver from bile acid toxicity. OCA mimics this effect with much greater potency.[5]

-

Intestinal Activation: In the enterocytes of the small intestine, OCA-activated FXR induces the transcription of Fibroblast Growth Factor 19 (FGF19) in humans.[1][10]

-

Endocrine Signaling: FGF19 is released into the portal circulation and travels to the liver.[11]

-

Hepatic Regulation: In hepatocytes, FGF19 binds to its receptor (FGFR4), triggering a signaling cascade that strongly suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[5][7][9] This is the primary mechanism by which OCA reduces the overall bile acid pool.

-

Direct Hepatic Activation: OCA also directly activates FXR within hepatocytes. This leads to two crucial outcomes:

-

Increased Efflux: Upregulation of the Bile Salt Export Pump (BSEP), a transporter that actively pumps bile acids out of hepatocytes and into the bile canaliculi for excretion.[5][7]

-

Inhibition of Synthesis: Induction of the Small Heterodimer Partner (SHP), a protein that further inhibits CYP7A1 transcription.[1][12]

-

Anti-inflammatory and Anti-fibrotic Effects: Beyond bile acid regulation, FXR activation by OCA has been shown to have direct anti-inflammatory and anti-fibrotic effects in the liver. In hepatic stellate cells and Kupffer cells, activated FXR can suppress pro-inflammatory signaling pathways like NF-κB and downregulate the expression of profibrotic genes, thereby mitigating liver injury.[13]

FXR Signaling Pathway Diagram:

Caption: OCA's dual-action mechanism in the intestine and liver via FXR activation.

Pharmacokinetics and Metabolism (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of OCA is critical for dosing and safety considerations.

-

Absorption: OCA is well-absorbed after oral administration, reaching peak plasma concentrations (Tmax) in approximately 1.5 hours.[5] Food does not significantly alter its absorption.[5]

-

Distribution: OCA and its metabolites are highly bound (>99%) to plasma proteins.[5] It has a large volume of distribution, estimated at 618 L, indicating distribution into tissues.[5]

-

Metabolism: In the liver, OCA is conjugated with the amino acids glycine or taurine to form active metabolites. These conjugates are then secreted into the bile.[5]

-

Excretion: The primary route of elimination is fecal, via biliary secretion, accounting for approximately 87% of the dose.[5] A very small amount (<3%) is excreted in the urine.[5] The conjugated metabolites undergo enterohepatic recirculation, where they are reabsorbed in the small intestine and return to the liver.[5][11]

Pharmacokinetic Parameter Summary:

| Parameter | Value | Note | Source(s) |

| Tmax (Time to Peak Plasma Conc.) | ~1.5 hours | Oral administration | [5] |

| Plasma Protein Binding | >99% | OCA and its metabolites | [5] |

| Volume of Distribution (Vd) | 618 L | Indicates tissue distribution | [5] |

| Primary Route of Elimination | Fecal (~87%) | Via biliary secretion | [5] |

| Urinary Excretion | <3% | Minor pathway | [5] |

| Metabolism | Hepatic conjugation (Glycine, Taurine) | Forms active metabolites | [5] |

Special Populations: Systemic exposure to OCA is significantly increased in patients with moderate to severe hepatic impairment.[11][14] This is a critical consideration, and dose adjustments are required for these patients to mitigate the risk of adverse effects.[11]

Analytical Methodologies

Robust and validated analytical methods are essential for quality control during manufacturing and for pharmacokinetic studies. A common method for the quantification of OCA in bulk drug and pharmaceutical formulations is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[15][16]

Exemplar RP-HPLC Protocol for OCA Quantification:

This protocol is a self-validating system when performed with appropriate system suitability tests, calibration standards, and quality controls.

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: Ascentis C18 (150 x 4.6 mm, 5µm particle size).[15] The C18 stationary phase provides the necessary hydrophobicity to retain the steroid-like structure of OCA.

-

Mobile Phase: A mixture of 0.1% Orthophosphoric Acid (OPA) in water and acetonitrile in a 60:40 v/v ratio.[15] The acidic aqueous phase ensures the carboxylic acid moiety of OCA is protonated, leading to better retention and peak shape. Acetonitrile serves as the organic modifier to elute the compound.

-

Flow Rate: 1.0 mL/min.[15]

-

Detection Wavelength: 210 nm.[15] OCA lacks a strong chromophore, so detection in the low UV range is necessary.

-

Injection Volume: 10 µL.[15]

-

Run Time: 5 minutes.[15]

-

-

Standard Preparation:

-

Accurately weigh 2.5 mg of OCA reference standard and dissolve in 25 mL of mobile phase to create a 100 µg/mL stock solution.[15]

-

Perform serial dilutions with the mobile phase to prepare a calibration curve (e.g., 2.5, 5, 7.5, 10, 12.5, 15 µg/mL).

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a quantity of powder equivalent to 10 mg of OCA into a 100 mL volumetric flask.[16]

-

Add mobile phase, sonicate for 30 minutes to ensure complete dissolution, and dilute to volume.[16]

-

Filter the solution through a 0.45µm filter to remove excipients.[17]

-

Dilute this 100 µg/mL solution to a final concentration within the calibration range (e.g., 10 µg/mL).[16]

-

-

Validation & Analysis:

-

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for theoretical plates, tailing factor, and reproducibility (%RSD). This validates that the chromatographic system is performing correctly.

-

Linearity: Inject the calibration standards and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[16]

-

Quantification: Inject the prepared sample solution. Calculate the concentration of OCA using the regression equation from the calibration curve.

-

Clinical Applications and Efficacy

Obeticholic acid is approved by the U.S. FDA for the treatment of Primary Biliary Cholangitis (PBC).[3] It is indicated for use in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA, or as a monotherapy for those unable to tolerate UDCA.[3]

Pivotal Clinical Trial: The POISE Study The approval of OCA was largely based on the results of the Phase 3 POISE trial, a 12-month, double-blind, placebo-controlled study.[1]

Key Efficacy Endpoints and Results from the POISE Trial:

| Endpoint/Parameter | Placebo (n=70) | OCA 5-10 mg (n=73) | OCA 10 mg (n=73) | Note |

| Primary Composite Endpoint Achieved | 10% | 46% | 47% | Defined as ALP < 1.67 x ULN, ≥15% ALP reduction, and normal total bilirubin |

| Mean Reduction in Alkaline Phosphatase (ALP) | -45 U/L | -126 U/L | -139 U/L | ALP is a key biomarker of cholestasis and disease progression |

| Mean Reduction in Total Bilirubin | -0.3 µmol/L | -1.2 µmol/L | -0.8 µmol/L | Elevated bilirubin is associated with worse outcomes |

Data synthesized from the POISE trial results.[1]

The results demonstrated that OCA, at both dosing regimens, was significantly more effective than placebo in reducing key biochemical markers of liver damage and cholestasis in patients with PBC.[1] The long-term COBALT confirmatory trial was subsequently conducted to assess clinical outcomes.[18][19]

Safety and Toxicology Profile

The most common adverse effect associated with obeticholic acid is dose-related pruritus (itching), which is a known symptom of cholestatic liver disease but can be exacerbated by the drug.[1] Other common side effects include fatigue and abdominal pain.[20]

A significant safety concern is the risk of serious liver injury, particularly in patients with PBC who have advanced or decompensated cirrhosis.[4] The FDA has issued warnings and requires careful patient selection and dose adjustments for patients with moderate to severe hepatic impairment.[4][5] Routine clinical and laboratory monitoring is essential for patients on OCA therapy to detect any worsening of liver function.[5]

Conclusion and Future Directions

Obeticholic acid is a first-in-class, potent FXR agonist that has established a new therapeutic pathway for Primary Biliary Cholangitis.[21] Its mechanism, centered on the master regulator FXR, allows it to decrease the synthesis of toxic bile acids while promoting their excretion, addressing the core pathophysiology of cholestatic liver disease.[7] While its efficacy in improving biochemical markers is well-documented, its clinical use requires careful patient management, particularly concerning dose-related pruritus and the risk of hepatotoxicity in patients with advanced disease.

Ongoing research continues to explore the potential of OCA and other FXR agonists in treating a wider range of liver diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC), where its anti-inflammatory and anti-fibrotic properties may prove beneficial.[1][2]

References

-

Ali, A., & Lookingbill, V. (2022). Obeticholic Acid—A Pharmacological and Clinical Review. MDPI. Available at: [Link]

-

Lal, A., & Hashmi, M.F. (2023). Obeticholic Acid. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Certara. (2017). Obeticholic Acid: From PK Model to Drug Label. YouTube. Available at: [Link]

-

Pharmacology of Obeticholic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Obeticholic acid. Available at: [Link]

-

PubChem. (n.d.). Obeticholic Acid. National Institutes of Health. Available at: [Link]

-

precisionFDA. (n.d.). OBETICHOLIC ACID. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Obeticholic acid?. Available at: [Link]

-

Kowdley, K.V., et al. (2025). COBALT: A Confirmatory Trial of Obeticholic Acid in Primary Biliary Cholangitis With Placebo and External Controls. PubMed. Available at: [Link]

- Google Patents. (n.d.). WO2016045480A1 - Method for preparing obeticholic acid.

-

Chiang, J.Y.L. (2017). Discovery of farnesoid X receptor and its role in bile acid metabolism. PubMed Central. Available at: [Link]

-

Jyothi, et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Quantification of Obeticholic Acid in Bulk and its Pharma. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Nguyen, B.S., & Wacher, V.J. (2016). Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis. PMC - NIH. Available at: [Link]

-

Ginès, P., et al. (2021). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI. Available at: [Link]

-

Kwo, P.Y. (2025). Challenges of Full FDA Approval for Obeticholic Acid Based on Reduction of Hepatic PBC Clinical Events. American College of Gastroenterology. Available at: [Link]

-

Fang, S., et al. (2018). Bile Acids and FXR: Novel Targets for Liver Diseases. Frontiers in Physiology. Available at: [Link]

- Google Patents. (n.d.). CN109655571B - High performance liquid chromatography analysis method of obeticholic acid.

-

Edwards, J.E., et al. (2016). Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage. PMC - PubMed Central. Available at: [Link]

-

Gorantla, et al. (2024). A validated stability indicating rp-hplc method for quantification of obeticholic acid in bulk and. World Journal of Pharmaceutical Research. Available at: [Link]

-

Calkin, A.C., & Tontonoz, P. (2010). FXR signaling in the enterohepatic system. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Regulation of bile acid synthesis by FXR in the intestine. Available at: [Link]

-

ClinicalTrials.gov. (n.d.). Phase 3 Study of Obeticholic Acid Evaluating Clinical Outcomes in Patients With Primary Biliary Cirrhosis. Available at: [Link]

-

ScienceScholar. (2022). RP-HPLC analytical method development and validation of obeticholic acid in bulk and marketed formulation. Available at: [Link]

-

ClinicalTrials.gov. (n.d.). Phase 4 Study of Obeticholic Acid Evaluating Clinical Outcomes in Patients With Primary Biliary Cholangitis. Available at: [Link]

-

Agilent. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Available at: [Link]

-

Cariou, B., et al. (2011). Nuclear bile acid signaling through the farnesoid X receptor. PMC - PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Obeticholic Acid | 459789-99-2 [chemicalbook.com]

- 3. Obeticholic acid - Wikipedia [en.wikipedia.org]

- 4. Obeticholic Acid | C26H44O4 | CID 447715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 8. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 11. youtube.com [youtube.com]

- 12. Nuclear bile acid signaling through the farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijper.org [ijper.org]

- 16. sciencescholar.us [sciencescholar.us]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 18. COBALT: A Confirmatory Trial of Obeticholic Acid in Primary Biliary Cholangitis With Placebo and External Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gi.org [gi.org]

- 20. youtube.com [youtube.com]

- 21. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Obeticholic Acid as an FXR Agonist

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, serves as a critical intracellular sensor for bile acids. Its activation orchestrates a complex transcriptional network that governs bile acid, lipid, and glucose metabolism.[1][2] Obeticholic acid (OCA), a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), is a first-in-class, potent, and selective FXR agonist.[3][4] This guide provides a detailed technical examination of the molecular mechanism by which OCA activates FXR, the subsequent signaling cascades, and the key experimental methodologies used to characterize and validate its activity.

Section 1: The Molecular Interaction: OCA and the FXR Ligand Binding Domain

The agonistic activity of OCA originates from its high-affinity binding to the Ligand Binding Domain (LBD) of FXR. Structurally, OCA is a derivative of CDCA with an ethyl group at the 6-alpha position. This modification significantly enhances its potency, making it approximately 100-fold more potent than its natural counterpart, CDCA.[3]

Binding of OCA to the FXR LBD induces a critical conformational change in the receptor.[2] This change primarily involves the repositioning of the activation function-2 (AF-2) helix (Helix 12) into an active conformation. This reorientation creates a stable binding surface for the recruitment of transcriptional coactivator proteins, a crucial step for initiating downstream gene transcription.[2]

Quantitative Profile of Obeticholic Acid

The efficacy of OCA as an FXR agonist is quantified by its binding affinity (Kᵢ) and its functional potency (EC₅₀). These parameters are critical for drug development professionals to understand its pharmacological profile.

| Parameter | Value Range | Assay Type | Description |

| EC₅₀ | 99 - 600 nM | Cell-free & Cell-based Assays | The half-maximal effective concentration required to activate FXR. Values are typically lower in cell-free systems (~100 nM) and higher in cell-based transactivation assays (300-600 nM).[3] |

| Potency vs. CDCA | ~20-33x higher | Cell-based Assays | OCA is significantly more potent than the endogenous FXR ligand, chenodeoxycholic acid (CDCA), which has an EC₅₀ of approximately 10 µM.[3] |

Section 2: The Canonical FXR Signaling Cascade

Activation of FXR by OCA initiates a well-defined signaling cascade that ultimately modulates the expression of target genes. This process can be dissected into several key steps, each representing a point of regulatory control.

-

Ligand Binding: OCA enters the cell and binds to the LBD of FXR in the cytoplasm or nucleus.

-

Conformational Change & Heterodimerization: Ligand binding stabilizes the active conformation of FXR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[2][3]

-

Nuclear Translocation & DNA Binding: The OCA-FXR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.

-

Coactivator Recruitment & Transcriptional Activation: The activated heterodimer recruits a suite of coactivator proteins (e.g., SRC-1, PGC-1α), which possess histone acetyltransferase (HAT) activity. This leads to chromatin remodeling and initiation of transcription by RNA polymerase II.

-

Target Gene Regulation: Transcription of FXR target genes is either induced or repressed, leading to a cascade of physiological effects.

Visualization: FXR Signaling Pathway

The following diagram illustrates the sequence of events from OCA binding to the regulation of target gene expression.

Protocol 4.3: Target Gene Expression Analysis (qPCR)

Causality: This assay provides the most physiologically relevant validation by measuring the modulation of endogenous FXR target genes in a primary cell system (e.g., primary human hepatocytes). It confirms that the agonist engages the native transcriptional machinery to regulate genes with known biological functions. Quantitative PCR (qPCR) is the gold standard for its sensitivity, specificity, and quantitative accuracy.

Methodology

-

Cell Culture & Treatment:

-

Culture primary human hepatocytes or a relevant cell line (e.g., HepG2, Huh7).

-

Treat cells with various concentrations of OCA, a vehicle control, and a positive control for 24-48 hours.

-

-

RNA Isolation: Harvest the cells and isolate total RNA using a column-based kit or Trizol extraction. Assess RNA quality and quantity (e.g., via NanoDrop or Bioanalyzer).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT)s.

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing cDNA template, forward and reverse primers for target genes (SHP, BSEP, FGF19) and a housekeeping gene (GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Run the qPCR reaction on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the change in target gene expression relative to the housekeeping gene using the ΔΔCt method.

-

Express the results as fold change relative to the vehicle-treated control cells. [5]

-

Self-Validation System:

-

Housekeeping Genes: Use at least two stable housekeeping genes to ensure normalization is accurate.

-

Primer Validation: Confirm primer efficiency is between 90-110% and that melt curve analysis yields a single peak, indicating specific amplification.

-

Biological Replicates: Use multiple independent experiments (n≥3) to ensure the reproducibility of the results. [5]

Conclusion

Obeticholic acid functions as a potent and selective FXR agonist through a well-defined molecular mechanism. It binds directly to the FXR LBD, inducing a conformational change that facilitates RXR heterodimerization and coactivator recruitment. This activated complex then binds to FXREs on DNA, modulating the transcription of a network of genes critical for bile acid, lipid, and glucose homeostasis. The primary therapeutic effects stem from the coordinated suppression of bile acid synthesis via the intestinal FGF19-hepatic CYP7A1 axis and the enhanced hepatic clearance of bile acids through upregulation of transporters like BSEP. The rigorous experimental validation pipeline, encompassing binding, functional reporter, and target gene expression assays, provides a comprehensive and self-validating framework for confirming its mechanism of action and guiding the development of future FXR-targeted therapies.

References

-

Adorini, L., et al. (2024). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI. Available at: [Link]

-

Lee, Y. K., & Lee, Y. J. (2021). Update on FXR Biology: Promising Therapeutic Target? MDPI. Available at: [Link]

-

Jachs, M., et al. (2024). FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence. Journal of Hepatology. Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human Farnesoid X Receptor. INDIGO Biosciences. Available at: [Link]

-

Shah, R. A., & Kowdley, K. V. (2016). Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis. Hepatology Communications. Available at: [Link]

-

Massafra, V., & El Aidy, S. (2021). The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Relative EC 50 , IC50 and Ki values of GW4064 for FXR and histamine receptors. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Validation on reference FXR agonists. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2013). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. NIH National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). NDB regulated FXR target genes in primary mouse hepatocytes. ResearchGate. Available at: [Link]

-

Jiang, Z., et al. (2021). Farnesoid X receptor (FXR): Structures and ligands. PubMed Central. Available at: [Link]

-

Signosis, Inc. (n.d.). FXR Luciferase Reporter HepG2 Stable Cell Line. Signosis, Inc. Available at: [Link]

-

Sun, L., et al. (2019). The protective effect and mechanism of the FXR agonist obeticholic acid via targeting gut microbiota in non-alcoholic fatty liver disease. Dove Medical Press. Available at: [Link]

-

Lee, Y. K., & Inagaki, T. (2022). Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis. MDPI. Available at: [Link]

-

Li, T., & Chiang, J. Y. L. (2013). FXR signaling in the enterohepatic system. PubMed Central. Available at: [Link]

-

Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available at: [Link]

-

Downes, M., et al. (2008). Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. PNAS. Available at: [Link]

-

Yu, D. D., et al. (2022). Phosphorylation of hepatic farnesoid X receptor by FGF19 signaling–activated Src maintains cholesterol levels and protects from atherosclerosis. Journal of Clinical Investigation. Available at: [Link]

-

ResearchGate. (n.d.). The FXR and PKA signaling pathways co-activate target genes in an FXR... ResearchGate. Available at: [Link]

-

Wu, W., et al. (2022). Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice. Frontiers in Pharmacology. Available at: [Link]

-

He, Y., et al. (2024). Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. International Journal of Molecular Sciences. Available at: [Link]

-

Walters, J. R., et al. (2020). FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver. Journal of Lipid Research. Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human FXR Reporter Assay Kit. INDIGO Biosciences. Available at: [Link]

-

Giglio, E., et al. (2019). The FXR agonist obeticholic acid inhibits the cancerogenic potential of human cholangiocarcinoma. PLOS One. Available at: [Link]

-

Raj, V., et al. (2021). Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. NIH National Center for Biotechnology Information. Available at: [Link]

-

Fiorucci, S., et al. (2007). Deciphering the nuclear bile acid receptor FXR paradigm. PubMed Central. Available at: [Link]

-

Ali, A. H., & Carey, E. J. (2019). Recent advances in the development of farnesoid X receptor agonists. Annals of Translational Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Reporter gene assay for FXR activation. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Farnesoid X Receptor (FXR) Signaling Pathways Activated by Obeticholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Obeticholic acid (OCA), a potent and selective FXR agonist, has emerged as a significant therapeutic agent, being the first in its class to receive FDA approval for the treatment of primary biliary cholangitis (PBC).[4][5][6] This guide provides a comprehensive technical overview of the molecular mechanisms underlying OCA-mediated FXR activation and the subsequent signaling cascades. We will delve into the canonical and non-canonical pathways, explore the downstream effects on gene expression, and provide detailed experimental protocols for studying these intricate processes.

Introduction: The Farnesoid X Receptor (FXR) - A Central Metabolic Regulator

FXR, a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor.[1] Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR plays a pivotal role in maintaining metabolic homeostasis.[1][7] Its natural ligands are bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous activator in humans.[7][8] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10]

The physiological functions of FXR are diverse and critical for metabolic health. It is a master regulator of bile acid synthesis and transport, protecting hepatocytes from the cytotoxic effects of excessive bile acid accumulation.[11] Beyond bile acid homeostasis, FXR signaling influences lipid and glucose metabolism, inflammation, and fibrosis.[1][3][12] Given its central role in these pathways, FXR has become a promising therapeutic target for a range of metabolic and inflammatory diseases, including nonalcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and diabetes.[1][4][5][13]

Obeticholic Acid (OCA): A Potent Synthetic FXR Agonist

Obeticholic acid (OCA), a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), is a first-in-class, potent, and selective FXR agonist.[5][8][14] Its chemical modification, the addition of an ethyl group at the 6-alpha position, significantly enhances its potency compared to its natural counterpart.[8]

Pharmacokinetics and Potency

OCA reaches peak plasma concentrations approximately 1.5 hours after oral administration, and its absorption is not affected by food.[4] It is highly protein-bound (>99%) and is primarily eliminated through biliary secretion, with about 87% excreted in the feces and less than 3% in the urine.[4]

In terms of potency, OCA activates FXR with an EC50 of approximately 100 nM in cell-free assays and 300–600 nM in transactivation assays using HepG2 cells.[8] This makes it roughly 20 to 33 times more potent than CDCA, which has an EC50 of about 10 µM.[8] Another study reported an even lower EC50 of 8 nM for a potent FXR agonist, EDP-305, which was 16-fold more potent than OCA (EC50: 130 nM) in a human FXR HEK293 reporter cell assay.[15] A computational study calculated the binding energy of OCA to be -12.32 kcal/mol.[11]

Table 1: Comparative Potency of FXR Agonists

| Compound | Type | EC50 (in vitro) | Reference |

| Chenodeoxycholic Acid (CDCA) | Natural Ligand | ~10 µM | [8] |

| Obeticholic Acid (OCA) | Synthetic Agonist | ~100 - 600 nM | [8] |

| EDP-305 | Synthetic Agonist | 8 nM | [15] |

| TERN-101 (LY2562175) | Partial Agonist | 193 nM | [2] |

| DM175 | Partial Agonist | 350 nM | [2] |

Canonical FXR Signaling Pathway Activated by OCA

The best-characterized mechanism of FXR action is the canonical signaling pathway, which is primarily mediated by the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[8]

Upon binding of OCA to FXR, the receptor undergoes a conformational change, leading to the recruitment of coactivators and the formation of the FXR/RXR heterodimer. This complex then binds to FXREs in the promoter of the SHP gene, initiating its transcription.[16] SHP, in turn, acts as a transcriptional repressor of several key genes involved in bile acid synthesis and lipid metabolism.

Regulation of Bile Acid Synthesis

A primary function of the OCA-activated FXR-SHP axis is the negative feedback regulation of bile acid synthesis. SHP represses the transcription of CYP7A1, the gene encoding cholesterol 7α-hydroxylase, which is the rate-limiting enzyme in the classical pathway of bile acid synthesis.[8][17] This repression is achieved through the interaction of SHP with other nuclear receptors, such as the Liver Receptor Homolog-1 (LRH-1), which is essential for CYP7A1 expression.[8]

Regulation of Lipid Metabolism

The FXR-SHP pathway also plays a crucial role in regulating lipid metabolism. FXR activation has been shown to reduce hepatic triglyceride levels by repressing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that controls the expression of genes involved in lipogenesis.[1][14] This effect contributes to the therapeutic potential of OCA in conditions like NASH.

Enterohepatic Circulation and FGF19

In the intestine, OCA activation of FXR in enterocytes leads to the induction and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[5][6] FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes.[6] This binding activates a signaling cascade that also results in the repression of CYP7A1 expression, providing an additional layer of control over bile acid synthesis.[6][18]

Caption: Canonical FXR signaling pathway activated by Obeticholic Acid.

Non-Canonical FXR Signaling Pathways

Beyond the well-established SHP-dependent pathway, OCA-mediated FXR activation also triggers several non-canonical signaling cascades that contribute to its pleiotropic effects.[19] These pathways often involve direct interactions of FXR with other signaling proteins and transcription factors, independent of SHP.

Anti-inflammatory Effects

FXR activation by OCA exerts potent anti-inflammatory effects, particularly in the liver and intestine.[5][8] One key mechanism is the suppression of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[8] In macrophages, activated FXR can interfere with NF-κB signaling, leading to a reduction in the expression of pro-inflammatory cytokines.[8] Additionally, OCA has been shown to reduce the activation of the NLRP3 inflammasome, resulting in decreased production of IL-1β.[8]

Anti-fibrotic Effects

In hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, FXR activation by OCA has direct anti-fibrotic effects.[8] Activated FXR can induce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix.[8] Furthermore, the induction of SHP by FXR in HSCs can repress the activity of AP-1, a transcription factor that promotes the expression of pro-fibrotic genes like COL1A1 and TGF-β.[8]

Post-transcriptional Regulation of LDLR

Recent studies have revealed a novel, non-canonical pathway through which FXR activation by OCA can regulate cholesterol metabolism. It has been demonstrated that FXR activation can increase the expression of the Low-Density Lipoprotein Receptor (LDLR) in the liver by stabilizing its mRNA.[10] This effect is mediated by the RNA-binding protein HuR, which binds to the 3' untranslated region of the LDLR mRNA, protecting it from degradation.[10] This post-transcriptional mechanism contributes to the clearance of LDL cholesterol from the circulation.[10]

Sources

- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. In Silico Study of Obeticholic Acid Analogs as FXR Agonists [mdpi.com]

- 12. Obeticholic acid, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 18. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enterohepatic and non-canonical roles of farnesoid X receptor in controlling lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Selectivity of Obeticholic Acid for the Farnesoid X Receptor (FXR)

Abstract

Obeticholic acid (OCA) is a first-in-class, potent, and selective farnesoid X receptor (FXR) agonist.[1][2] As a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA was engineered for significantly enhanced potency.[1][3] This guide provides an in-depth technical analysis of the binding characteristics of OCA, focusing on its high affinity and selectivity for FXR. We will dissect the quantitative metrics that define its interaction with the receptor, explore its selectivity profile against other key nuclear receptors, and detail the gold-standard experimental methodologies used to derive these parameters. This document is intended for researchers, drug discovery scientists, and clinical development professionals seeking a comprehensive understanding of OCA's molecular pharmacology.

The Farnesoid X Receptor: A Central Metabolic Regulator

The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, functions as a critical intracellular sensor for bile acids.[1][4] Primarily expressed in tissues with high exposure to bile acids, such as the liver and intestine, FXR plays a pivotal role in maintaining bile acid homeostasis, thereby protecting hepatocytes from bile acid toxicity.[4][5] Upon activation by its natural ligands, FXR orchestrates a complex transcriptional network that governs not only bile acid synthesis and transport but also lipid and glucose metabolism, inflammation, and fibrosis.[1][6] This central role in metabolic regulation has positioned FXR as a high-value therapeutic target for a range of metabolic and inflammatory diseases.[5]

Obeticholic Acid: From Natural Ligand to Potent Agonist

Obeticholic acid (OCA), initially known as 6α-ethyl-chenodeoxycholic acid (6-ECDCA), is a structural analogue of the endogenous FXR ligand, chenodeoxycholic acid (CDCA).[4] The strategic addition of an ethyl group at the 6α position of the sterol nucleus dramatically increases the molecule's potency as an FXR agonist.[4] This modification results in an approximately 100-fold greater agonistic activity compared to CDCA, establishing OCA as a significantly more powerful activator of the FXR signaling pathway.[4]

Quantitative Analysis of Binding Affinity and Potency

The interaction between OCA and FXR is characterized by high affinity and potent functional activation. The efficacy of an agonist is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration required to elicit 50% of the maximum biological response.

In various assay formats, OCA has demonstrated consistently high potency. In cell-free assays measuring the direct interaction or cofactor recruitment, OCA activates FXR with an EC₅₀ as low as approximately 100 nM.[3][7] In cell-based transactivation assays, which measure the functional consequence of receptor activation in a cellular environment (e.g., using HepG2 cells), the EC₅₀ for OCA ranges from 300 to 600 nM.[3][7] This contrasts sharply with the natural ligand CDCA, which activates FXR with a much lower potency, exhibiting an EC₅₀ of approximately 10 µM.[3][7] This quantitative difference underscores that OCA is about 20 to 33 times more potent than its natural counterpart in cellular systems.[3]

| Compound | Assay Type | Potency (EC₅₀) | Comparative Potency vs. CDCA | Source |

| Obeticholic Acid (OCA) | Cell-Free Assay | ~100 nM | ~100-fold more potent | [3][4] |

| Obeticholic Acid (OCA) | Cell-Based Transactivation | 300 - 600 nM | ~20-33-fold more potent | [3][7] |

| Chenodeoxycholic Acid (CDCA) | Cell-Based Transactivation | ~10 µM | Baseline | [3][7] |

Selectivity Profile of Obeticholic Acid

High selectivity is a cornerstone of modern drug design, minimizing the potential for off-target effects and associated toxicities. OCA has been shown to be a highly selective agonist for FXR, with studies indicating that it does not activate other nuclear receptors.[4] This specificity is critical, as it ensures that the observed biological effects are mediated directly through the intended FXR pathway.

However, at concentrations significantly higher than those required for FXR activation, OCA can interact with the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[3][7] The reported EC₅₀ for TGR5 activation by OCA is in the range of 0.5–8 µM.[3][7] This represents a concentration that is approximately 5- to 80-fold higher than that needed for potent FXR activation, suggesting a therapeutic window where selective FXR engagement can be achieved.

| Receptor Target | Compound | Potency (EC₅₀) | Selectivity Window (vs. FXR) | Source |

| FXR | Obeticholic Acid | ~0.1 µM | - | [3] |

| TGR5 (GPBAR1) | Obeticholic Acid | 0.5 - 8 µM | ~5 to 80-fold | [3][7] |

| Other Nuclear Receptors | Obeticholic Acid | No significant activation | Highly Selective | [4] |

Mechanism of Action: From Ligand Binding to Gene Regulation

The activation of FXR by OCA initiates a cascade of molecular events that culminates in the modulation of target gene expression. This process is foundational to understanding its therapeutic effects.

-

Ligand Binding and Conformational Change: OCA enters the cell and binds to the ligand-binding domain (LBD) of FXR located in the cytoplasm. This binding event induces a critical conformational change in the receptor.

-

Co-regulator Recruitment & Heterodimerization: The conformational shift facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, such as Steroid Receptor Coactivator 1 (SRC-1). Simultaneously, the activated FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding and Transcriptional Regulation: This FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.

-

Modulation of Gene Expression: This binding event initiates the transcription of target genes. A key target is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8] This negative feedback loop is central to FXR's role in maintaining bile acid homeostasis.

Caption: FXR Signaling Pathway Activated by Obeticholic Acid.

Gold-Standard Methodologies for Characterization

The determination of binding affinity and functional potency relies on robust, validated assay platforms. The causality behind selecting these methods lies in their ability to probe different aspects of the drug-receptor interaction, from direct binding to functional cellular outcomes.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Expertise & Causality: TR-FRET is a highly sensitive biochemical assay ideal for quantifying ligand binding or ligand-induced cofactor recruitment in a homogenous format.[9][10] Its use of a long-lifetime lanthanide donor (e.g., Terbium) minimizes interference from compound autofluorescence, making it a trustworthy and robust platform for high-throughput screening (HTS).[10] The ratiometric output provides a self-validating system by correcting for well-to-well variations.

Detailed Protocol: FXR Ligand Binding TR-FRET Assay

-

Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.01% BSA). Serially dilute test compounds (e.g., OCA) and a known control ligand in buffer. Prepare a solution containing a fluorescently-labeled tracer ligand with known affinity for FXR and a Terbium (Tb)-labeled anti-tag antibody targeting a tagged FXR Ligand Binding Domain (LBD).

-

Reaction Setup: In a low-volume 384-well plate, add 5 µL of the serially diluted compounds.

-

Receptor Addition: Add 5 µL of the tagged FXR-LBD.

-

Tracer/Antibody Addition: Add 10 µL of the pre-mixed fluorescent tracer and Tb-labeled antibody solution.

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., ~620 nm) and the acceptor's emission (e.g., ~665 nm) after a time delay (e.g., 100 µs).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a binding affinity constant (Ki).

Caption: Workflow for a TR-FRET Competitive Binding Assay.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Expertise & Causality: AlphaScreen is another powerful, bead-based proximity assay used to study biomolecular interactions.[11] Its key advantage is the large diffusion distance (~200 nm) of the singlet oxygen, making it robust for larger protein complexes.[12] It is particularly well-suited for studying the recruitment of coactivator peptides to the nuclear receptor LBD upon agonist binding, providing a direct functional readout of agonism versus antagonism.[12][13]

Detailed Protocol: FXR Coactivator Recruitment AlphaScreen Assay

-

Reagent Preparation: Prepare assay buffer. Serially dilute test compounds (e.g., OCA). Prepare a solution of GST-tagged FXR-LBD, a biotinylated coactivator peptide (containing the LXXLL motif), Glutathione Donor beads, and Streptavidin Acceptor beads.

-

Reaction Setup: In a 384-well ProxiPlate, add 2.5 µL of the serially diluted compounds.

-

Receptor/Peptide Addition: Add 5 µL of a pre-mixed solution containing the GST-tagged FXR-LBD and the biotinylated coactivator peptide. Incubate briefly (e.g., 15 minutes).

-

Bead Addition: Add 5 µL of a pre-mixed suspension of the Glutathione Donor and Streptavidin Acceptor beads.

-

Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Data Acquisition: Read the plate on an Alpha-enabled microplate reader, exciting the Donor beads at 680 nm and measuring the chemiluminescent signal from the Acceptor beads between 520-620 nm.

-

Data Analysis: Plot the AlphaScreen signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Caption: Workflow for an AlphaScreen Coactivator Recruitment Assay.

Cell-Based Reporter Gene Assay

Expertise & Causality: While biochemical assays confirm direct binding, cell-based reporter assays are essential to validate that a compound can cross the cell membrane and activate the receptor in a physiological context, leading to gene transcription.[12] This assay format integrates multiple biological processes and is a critical step in validating a compound's functional activity. The use of a quantifiable reporter like luciferase provides a robust and sensitive self-validating system.[14]

Detailed Protocol: FXR Luciferase Reporter Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with two plasmids: an expression vector for full-length human FXR and a reporter vector containing multiple copies of an FXRE upstream of a luciferase gene. Plate the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing serially diluted concentrations of the test compound (e.g., OCA). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and accumulation of the luciferase enzyme.

-

Lysis and Reagent Addition: Aspirate the medium and lyse the cells using a suitable lysis buffer. Add the luciferase substrate reagent to the cell lysate in each well.

-

Data Acquisition: Measure the luminescence signal from each well using a luminometer.

-

Data Analysis: Normalize the raw luminescence units (RLU) to a vehicle control to calculate "fold activation." Plot the fold activation against compound concentration and fit the data to determine the EC₅₀.

Caption: Workflow for a Cell-Based Luciferase Reporter Gene Assay.

Clinical Context and Conclusion

The high potency and selectivity of obeticholic acid for FXR are the molecular cornerstones of its pharmacological activity. These characteristics enabled its development and conditional approval for primary biliary cholangitis (PBC).[1][7] However, the potent activation of the FXR pathway has also been linked to dose-dependent side effects, most notably pruritus (itching).[7] Furthermore, concerns over serious liver injury in some patients led to market withdrawal in certain regions and a halt to further clinical development for other indications like MASH.[15][16][17]

References

-

Trauner, M., & Fuchs, C. (2022). FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver. National Institutes of Health. [Link]

-

Di Giorgio, C., Biagioli, M., & Distrutti, E. (2024). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. PubMed. [Link]

-

Li, Y., et al. (2022). Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice. Frontiers in Pharmacology. [Link]

-

Lee, J., et al. (2018). Targeting Nuclear Receptors with Marine Natural Products. MDPI. [Link]

-

Liu, Y., et al. (2016). Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis. PubMed Central. [Link]

-

Maldonado-Rojas, W., & Olivero-Verbel, J. (2021). In Silico Study of Obeticholic Acid Analogs as FXR Agonists. MDPI. [Link]

-

Di Giorgio, C., Biagioli, M., & Distrutti, E. (2024). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI. [Link]

-

Di Giorgio, C., Biagioli, M., & Distrutti, E. (2024). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Relative EC 50 , IC50 and Ki values of GW4064 for FXR and histamine receptors. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). FXR Agonist Assay Kit (TR-FRET). BPS Bioscience. [Link]

-

Weigel, N. L., & Moore, D. D. (2007). Nuclear Receptors and Their Selective Pharmacologic Modulators. PubMed Central. [Link]

-

ResearchGate. (n.d.). Schematic diagram and structure of FXR. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2017). FDA Drug Safety Communication: FDA warns about serious liver injury with Ocaliva (obeticholic acid) for rare chronic liver disease. FDA. [Link]

-

Indigo Biosciences. (n.d.). Human FXR Reporter Assay Kit. Indigo Biosciences. [Link]

-

BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [Link]

-

Tuller, E. R., & Kwo, P. (2023). Obeticholic Acid. NCBI Bookshelf. [Link]

-

Li, Y. M., et al. (2006). A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists. Biomedical and Environmental Sciences. [Link]

-